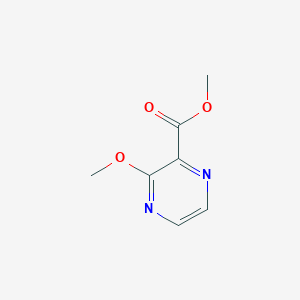

Methyl 3-methoxypyrazine-2-carboxylate

描述

Contemporary Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Sciences

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a core structure in a multitude of compounds that are significant to both chemical and biological sciences. researchgate.netnih.gov Pyrazine derivatives are ubiquitous in nature, found in everything from microorganisms to plants, and are noted for their diverse pharmacological properties. researchgate.netresearchgate.net In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold" because its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comresearchgate.netresearchgate.net The nitrogen atoms in the ring can form hydrogen bonds, enhancing the binding affinity of these molecules to biological targets. nih.gov

Several pyrazine-containing drugs are currently on the market, such as the antituberculosis agent Pyrazinamide, the smoking cessation aid Varenicline, and the anticancer drug Oltipraz, highlighting the therapeutic importance of this class of compounds. nih.govresearchgate.net Researchers continuously explore pyrazine derivatives for new therapeutic applications, designing and synthesizing novel hybrids with other pharmacologically active molecules to enhance efficacy and reduce toxicity. mdpi.com Beyond medicine, pyrazine derivatives are crucial in the flavor and fragrance industry, contributing to the aroma of many roasted and baked goods. wikipedia.orgdur.ac.uk They are also investigated for applications in materials science, serving as building blocks for organic semiconductors and electroluminescent materials. um.edu.myresearchgate.net

Foundational Role of Methyl 3-methoxypyrazine-2-carboxylate within the Pyrazine Carboxylate Class

Within the diverse family of pyrazine derivatives, the pyrazine carboxylate class is particularly important as these compounds serve as versatile synthetic intermediates. researchgate.netrjpbcs.comresearchgate.net this compound, with its specific arrangement of functional groups, acts as a key building block for creating more complex molecules. The ester and methoxy (B1213986) groups on the pyrazine ring are amenable to various chemical transformations, allowing chemists to modify the core structure and synthesize a library of new compounds for further investigation.

Heteroaromatic esters like this compound are valuable precursors in organic synthesis. nih.gov For instance, the carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, opening pathways to new derivatives with potentially different biological activities. nih.gov Research has shown that pyrazine-2-carboxylic acid derivatives can be synthesized from such precursors to exhibit significant antimicrobial and antioxidant properties. rjpbcs.com The strategic placement of the methoxy and carboxylate groups influences the electronic properties of the pyrazine ring, directing further chemical reactions and making it a targeted starting point for constructing complex, polyfunctionalized pyrazine systems. This foundational role is critical for developing novel compounds for applications ranging from pharmaceuticals to advanced materials. researchgate.net

Historical Context of Pyrazine Research and Evolution of this compound Studies

The study of pyrazine chemistry dates back to the 19th century. The first recorded, albeit vague, synthesis of a pyrazine compound was by Laurent in 1844. um.edu.my However, the systematic investigation of the pyrazine series began in the 1870s with the work of Staedel, Rugheimer, and Gutknecht, who developed foundational synthesis methods that are still recognized today. wikipedia.orgum.edu.my These early studies focused on understanding the basic structure and reactivity of the pyrazine ring.

The discovery of naturally occurring pyrazines, such as those contributing to the flavor of foods, spurred further research into this class of compounds. researchgate.net A significant milestone was the identification of 2-isobutyl-3-methoxypyrazine (B1223183) as the compound responsible for the characteristic aroma of bell peppers, which brought attention to the sensory importance of methoxypyrazines. wikipedia.orgnih.gov This discovery drove the development of synthetic routes to various methoxypyrazines for use in the flavor and fragrance industry. dur.ac.uk

Research into pyrazine carboxylates, including this compound, evolved from this broader context. The initial focus was on the synthesis and characterization of these molecules. nih.gov Over time, as the importance of pyrazine derivatives in medicinal chemistry became more apparent, studies on compounds like this compound shifted towards their utility as synthetic intermediates for creating novel bioactive molecules. nih.govresearchgate.net Modern research continues to build on this historical foundation, exploring new synthetic methodologies and applications for these versatile chemical building blocks. dur.ac.uk

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXUMIZPUZBBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613504 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-20-2 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Methyl 3-methoxypyrazine-2-carboxylate and Analogs

The synthesis of this compound can be approached through several established methodologies common in pyrazine (B50134) chemistry. These routes typically involve the construction of the pyrazine ring, followed by the introduction and modification of functional groups.

Condensation Reactions in Pyrazine Ring Formation

The formation of the pyrazine ring is often achieved through the condensation of α-dicarbonyl compounds with 1,2-diamines. guidechem.com A plausible and widely utilized method for constructing the pyrazine core of analogs of the target molecule involves the reaction of an α-amino acid amide with a glyoxal (B1671930). google.com For instance, the synthesis of 3-hydroxypyrazine-2-carboxamide (B1682577) can be achieved by reacting 2-aminomalonamide with a 40% aqueous solution of glyoxal in the presence of sodium hydroxide (B78521) at low temperatures. google.com This intermediate is crucial as the hydroxyl group can be subsequently methylated to yield the desired methoxy (B1213986) functionality.

Another established route to pyrazine rings is the self-condensation of α-aminoketones, which can be generated in situ from α-azido ketones or α-nitroso ketones. nih.gov These reactions typically proceed through the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. guidechem.com

The following table summarizes key condensation reactions for pyrazine ring formation:

| Reactants | Reagents and Conditions | Product Type |

| α-Amino acid amide and glyoxal | NaOH, low temperature | 3-Hydroxypyrazine-2-carboxamide google.com |

| α-Aminoketones (self-condensation) | In situ generation, oxidation | Substituted pyrazines nih.gov |

| 1,2-Diketones and 1,2-diamines | Various, often involving oxidation | Substituted pyrazines nih.gov |

Functionalization Strategies of Pyrazine Ring Systems

Once the pyrazine ring is formed, various functionalization strategies can be employed to introduce or modify substituents. For the synthesis of this compound, a key step is the introduction of the methoxy group at the 3-position. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. acs.orgbyjus.com

The synthesis of a 3-chloropyrazine-2-carboxylate intermediate is a viable precursor. acs.orgbyjus.com This can be achieved through various chlorination methods on a pyrazine-2-carboxylate (B1225951) scaffold. Subsequent treatment with sodium methoxide in a suitable solvent like methanol (B129727) would then yield the desired 3-methoxy derivative. The electron-withdrawing nature of the pyrazine ring and the carboxylate group facilitates this nucleophilic substitution. byjus.com

Alternatively, direct C-H functionalization of the pyrazine ring is an emerging and powerful tool, often utilizing transition metal catalysis to introduce substituents at specific positions. researchgate.net

Esterification Routes for Pyrazine Carboxylates

The esterification of a pyrazine-2-carboxylic acid is a straightforward method to obtain the methyl ester. Standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), can be employed. nih.govmdpi.com For instance, 5-hydroxypyrazine-2-carboxylic acid can be converted to its methyl ester by refluxing with methanol and thionyl chloride. guidechem.com

Yamaguchi esterification provides a milder alternative for the synthesis of pyrazine-2-carboxylic acid derivatives, avoiding the use of harsh reagents like thionyl chloride. researchgate.netmdpi.com This method involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with an alcohol in the presence of a stoichiometric amount of DMAP. researchgate.netmdpi.com

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of pyrazine derivatives is crucial when chiral centers are present. While the core pyrazine ring is planar and achiral, stereocenters can be introduced in the substituents. Stereoselective synthesis often involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of bis-steroidal pyrazine derivatives has been accomplished with a focus on controlling the stereochemistry of the steroidal moieties. nih.gov

Regioselectivity is a key consideration in the functionalization of unsymmetrically substituted pyrazines. The position of incoming substituents is directed by the electronic properties of the existing groups on the ring. acs.org For instance, in the nucleophilic aromatic substitution of 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs the attack to the 3-position. acs.org

Synthesis of Deuterated and Labeled Pyrazine Derivatives for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated pyrazine derivatives, is invaluable for mechanistic studies of reaction pathways and metabolic processes. Deuterium-labeled 2-isobutyl-3-methoxypyrazine (B1223183) has been synthesized for such purposes. A common approach involves the use of deuterated reagents at a specific step in the synthesis. For example, a deuterated methylating agent, such as deuterated methyl iodide (CD3I), can be used in the final step to introduce a deuterated methoxy group.

Reactivity Profiles and Reaction Mechanisms of Pyrazine Carboxylates

The reactivity of this compound is governed by the interplay of the electron-deficient pyrazine ring and the electronic effects of the methoxy and carboxylate substituents.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms. byjus.com The presence of an electron-withdrawing carboxylate group further enhances this effect. Conversely, the methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the ring.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyrazine. byjus.com In this compound, the methoxy group could potentially be displaced by a strong nucleophile, although this would likely require harsh conditions due to the electron-donating nature of the methoxy group. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The ester group can undergo typical reactions of carboxylic acid derivatives, such as hydrolysis to the corresponding carboxylic acid or amidation to form a carboxamide. youtube.comyoutube.comyoutube.com The reactivity of the ester can be influenced by the electronic nature of the pyrazine ring.

Cleavage of the methoxy group, an ether linkage, can occur under strongly acidic conditions, such as with hydroiodic acid, or with strong Lewis acids like boron tribromide. masterorganicchemistry.commasterorganicchemistry.com The mechanism can proceed via either an SN1 or SN2 pathway depending on the stability of the potential carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com

Decarboxylation Pathways and N-Heterocyclic Carbene Intermediates

The decarboxylation of pyrazine carboxylates is a significant transformation that can lead to the formation of valuable reactive intermediates. In reactions involving related heterocyclic compounds, such as those derived from 2,3-pyrazinedicarboxylic anhydride, a proposed mechanism involves the initial ring opening of the anhydride by a nucleophile, followed by decarboxylation of the heterocyclic ring. researchgate.net This decarboxylation step is believed to proceed through the formation of an N-heterocyclic carbene (NHC) as a key reactive intermediate. researchgate.netmdpi.com

For this compound, a similar pathway can be postulated. The presence of the carboxylate group at the C2 position of the pyrazine ring suggests that under appropriate thermal or catalytic conditions, the molecule could undergo decarboxylation. This process would likely lead to the formation of a pyrazinylidene, a type of N-heterocyclic carbene. The stability and subsequent reactivity of this NHC intermediate would be influenced by the electronic properties of the methoxy group at the C3 position. Such intermediates are highly valuable in organic synthesis, serving as organocatalysts or as ligands for transition metal complexes. mdpi.com The generation of an NHC from a pyrazine carboxylate represents a rare example of an NHC acting as a primary reactive intermediate in a synthetic conversion. researchgate.net

Nucleophilic Substitution Reactions on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character makes the pyrazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, in contrast to electron-rich rings like benzene (B151609) which favor electrophilic substitution. slideshare.netyoutube.com The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic attack. nih.gov

In the case of this compound, both the methoxy and the methyl carboxylate groups influence the ring's reactivity. Nucleophilic attack on the pyrazine ring proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is the key to the reaction's feasibility. For pyrazine, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com

Studies on substituted dichloropyrazines have shown that the regioselectivity of nucleophilic attack is directed by the electronic nature of the substituents. An electron-withdrawing group at the 2-position directs incoming nucleophiles to the 5-position, while an electron-donating group at the 2-position directs them to the 3-position. acs.org This indicates that for a molecule like this compound, a nucleophile would likely attack the positions ortho or para to the nitrogen atoms, with the precise location being influenced by the combined directing effects of the existing substituents.

Prototropic Reactions and Steric Activation Phenomena

Prototropic reactions involve the transfer of a proton. In the context of pyrazine derivatives, the acidity of methyl groups attached to the ring can be significantly influenced by adjacent substituents, a phenomenon known as steric activation. acs.org Research has demonstrated that an alkyl group situated next to a reactive methyl group on a pyrazinium salt can activate the methyl group for proton loss. acs.orgrsc.org

This activation is attributed to a combination of polar effects, changes in ring strain, and inter-alkyl interactions as the nitrogen atom changes hybridization from sp2 in the reactant to sp3 in the reaction intermediate. rsc.org The greatest activating effect, a factor of about 30-fold, is observed when a proton on a ring nitrogen is replaced by a methyl group. acs.orgrsc.org This effect is explained by the relief of steric strain between the adjacent alkyl groups as the ring puckers to accommodate the sp3-hybridized nitrogen in the intermediate state. rsc.org While this compound does not have an alkyl group directly on the ring, the principles of steric and electronic activation would apply to reactions involving the methyl group of the methoxy substituent, particularly if the pyrazine nitrogen were to be quaternized or protonated.

Coordination Chemistry and Metal Complex Formation

Pyrazine-2-carboxylate (pca) ligands are well-known for their versatile coordination behavior, forming a wide array of metal complexes and coordination polymers. nih.govresearchgate.net The ligand typically coordinates to metal centers in a bidentate fashion, using a ring nitrogen and a proximal oxygen atom from the carboxylate group to form a stable five-membered chelate ring. nih.govstackexchange.com This dual functionality allows pca to act as a reliable networking ligand in the construction of higher-dimensional structures. nih.govresearchgate.net

This compound possesses the same fundamental pyrazine-2-carboxylate core. It can therefore be expected to form stable complexes with a variety of transition metals. The coordination would primarily involve the N1 nitrogen of the pyrazine ring and the carbonyl oxygen of the ester group. The distal N4 nitrogen can also participate in bridging between metal centers, leading to the formation of dimers, chains, or more complex 2-D and 3-D networks. stackexchange.com The methoxy group at the C3 position would likely exert an electronic influence on the pyrazine ring, but is not typically involved directly in coordination. The resulting metal complexes have applications in areas such as magneto-chemistry, where the pyrazine bridge can mediate magnetic superexchange interactions between metal ions. stackexchange.com

Table 1: Crystallographic Data for Isostructural Metal Complexes with Pyrazine-2-carboxylate (pca) Ligand This table presents data for the closely related pyrazine-2-carboxylate (pca) ligand to illustrate the coordination potential.

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Cobalt(III) Complex | Co(pca)₃ | Monoclinic | C2/c | 28.066 | 8.036 | 13.577 | 90.2 |

| Chromium(III) Complex | Cr(pca)₃ | Monoclinic | C2/c | 28.318 | 8.089 | 13.792 | 90.256 |

| Rhodium(III) Complex | Rh(pca)₃ | Monoclinic | C2/c | 28.679 | 8.051 | 13.847 | 90.585 |

Data sourced from Ellsworth, J. M., et al. nih.gov

Catalytic Systems and Methodological Advancements in Pyrazine Synthesis

Application of N-Heterocyclic Carbenes (NHCs) as Reactive Intermediates

A significant methodological advancement in the synthesis of functionalized pyrazines involves harnessing N-heterocyclic carbenes (NHCs) as key reactive intermediates. researchgate.net While NHCs are widely used as organocatalysts and ligands, examples of their direct involvement as intermediates in synthetic conversions are less common. mdpi.comresearchgate.net

One novel route to pyrazine carboxamides proceeds through the reaction of 2,3-pyrazinedicarboxylic anhydride with amines. researchgate.net The proposed mechanism involves a decarboxylation step that generates an NHC. researchgate.netresearchgate.net This represents a powerful method for accessing pyrazine derivatives, as the NHC intermediate can then be trapped by various electrophiles. This pathway is analogous to the thermal decarboxylation of compounds like N-methylpyridinium-2-carboxylate, which also yields an NHC. mdpi.com The application of this chemistry highlights a sophisticated approach to pyrazine functionalization, moving beyond simple substitution reactions.

Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. researchgate.net Among these, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and a halide or triflate, is particularly powerful. rsc.org

The electron-deficient nature of the pyrazine ring, which facilitates nucleophilic substitution, can make cross-coupling reactions more challenging. However, numerous successful methods have been developed. The Suzuki coupling of chloropyrazines with various aryl boronic acids has been achieved in good to excellent yields using specific palladium-phosphine catalysts. rsc.org A study on the coupling of aminodibromopyrazine showed that the reaction of 2-amino-3,5-dibromo-3-methoxypyrazine with indolylboronic acid occurred regioselectively, which was attributed to the directing effect of the methoxy group. researchgate.net This demonstrates the feasibility of using Suzuki coupling to selectively functionalize methoxypyrazine cores.

Other metal-catalyzed reactions, such as Stille (using organostannanes), Heck (using alkenes), and Kumada (using Grignard reagents) couplings, have also been successfully applied to pyrazine systems, greatly expanding the toolkit for creating complex, substituted pyrazine derivatives. rsc.org These methods are crucial for building molecules with potential applications in pharmaceuticals and materials science. researchgate.netmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Advanced Sample Preparation and Extraction Techniques for Trace Analysis

The effective isolation and concentration of target analytes from the sample matrix are critical for successful trace analysis. Headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are two advanced, solventless techniques well-suited for this purpose.

HS-SPME is a widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices. It involves the exposure of a fused-silica fiber coated with a sorbent material to the headspace above a sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The selection of the SPME fiber coating is crucial and depends on the polarity and volatility of the target analytes. For pyrazines, which are generally of intermediate polarity, fibers with mixed-phase coatings are often preferred. A divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber, for example, has demonstrated high extraction efficiency for a broad range of pyrazines in various food matrices. researchgate.net The combination of different polymeric materials allows for the effective trapping of compounds with diverse chemical properties.

Stir bar sorptive extraction is another powerful enrichment technique that offers a much larger volume of extraction phase compared to SPME, leading to higher analyte recoveries and lower detection limits. In SBSE, a magnetic stir bar is coated with a layer of sorbent material, typically polydimethylsiloxane (PDMS). The stir bar is placed in a liquid sample and stirred for a defined period, during which analytes are extracted into the sorbent phase. After extraction, the stir bar is removed, rinsed, dried, and thermally desorbed in a dedicated unit connected to a GC-MS system.

SBSE has been effectively used for the analysis of trace levels of alkylmethoxypyrazines in wine, achieving detection limits in the parts-per-quadrillion (ppq) range (under 0.08 ng/L). unizar.es This high sensitivity makes SBSE an excellent candidate for the analysis of Methyl 3-methoxypyrazine-2-carboxylate, especially when expecting very low concentrations.

To achieve maximum sensitivity and accuracy in the analysis of pyrazines using HS-SPME or SBSE, several extraction parameters must be optimized. These parameters influence the partitioning equilibrium of the analytes and thus their extraction efficiency.

For HS-SPME , key parameters to optimize include:

Fiber Coating: As mentioned, DVB/CAR/PDMS is often a suitable choice for broad-range pyrazine (B50134) analysis. researchgate.net

Extraction Temperature: Higher temperatures generally increase the vapor pressure of analytes, facilitating their transfer to the headspace. However, excessively high temperatures can negatively affect the partitioning of analytes onto the fiber. Optimal temperatures for pyrazine extraction are often found in the range of 40-90°C. researchgate.net

Extraction Time: Sufficient time is required for the analytes to reach equilibrium or near-equilibrium between the sample, headspace, and fiber. Typical extraction times for pyrazines range from 30 to 60 minutes. researchgate.net

Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic compounds and promotes their transfer to the headspace (the "salting-out" effect).

The following table summarizes optimized HS-SPME conditions for the analysis of pyrazines in different matrices, which could serve as a starting point for method development for this compound.

| Parameter | Optimized Condition for Pyrazines in Yeast Extract researchgate.net | Optimized Condition for Pyrazines in Cocoa Wort researchgate.net |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | 75 µm CAR/PDMS |

| Extraction Temp. | Optimized via Response Surface Methodology | 90°C |

| Extraction Time | Optimized via Response Surface Methodology | 30 min |

| Salt Addition | Not specified | 6 g NaCl |

For SBSE , the optimization would focus on:

Extraction Time: Longer extraction times generally lead to higher recoveries, with typical times ranging from 1 to 6 hours. unizar.es

Stirring Speed: Higher stirring speeds enhance the diffusion of analytes from the sample to the stir bar coating.

pH of the Sample: The pH can affect the chemical form of certain analytes and influence their extraction efficiency.

Salt Addition: Similar to HS-SPME, adding salt can improve the extraction of less polar compounds from aqueous matrices.

The following table provides an example of optimized SBSE conditions for the analysis of alkylmethoxypyrazines in wine.

| Parameter | Optimized Condition for Alkylmethoxypyrazines in Wine unizar.es |

| Stir Bar Coating | PDMS |

| Sample Volume | 5 mL |

| Extraction Time | Optimized for high recovery |

| Thermal Desorption | Optimized for efficient transfer to GC |

By carefully optimizing these parameters, the sensitivity and reliability of the analysis of this compound can be significantly enhanced, enabling its accurate quantification even at very low concentrations.

Computational and Theoretical Investigations of Methyl 3 Methoxypyrazine 2 Carboxylate and Derivatives

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules, which in turn governs their geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a primary method for investigating the properties of pyrazine (B50134) derivatives due to its balance of computational cost and accuracy. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For instance, studies on related compounds like methyl-3-amino-2-pyrazine carboxylate have utilized DFT with basis sets such as 6–311++G(d,p) to calculate the optimized geometry and vibrational frequencies, which show good agreement with experimental data from FTIR and FT-Raman spectroscopy. nanoient.org Similarly, crystal structure analysis of methyl pyrazine-2-carboxylate (B1225951) reveals an almost perfectly planar molecule, a feature attributed to efficient π-conjugation, which can be corroborated by DFT calculations. nih.govscienceopen.com

Beyond geometry, DFT is crucial for understanding electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For methyl-3-amino-2-pyrazine carboxylate, time-dependent DFT (TD-DFT) calculations of HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nanoient.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Electronic Properties of Pyrazine Derivatives from DFT Calculations

| Property | Significance | Typical Application |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | Foundational for all other computational studies, including docking. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. | Assesses the molecule's stability and tendency to undergo chemical reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the electron density surface to identify positive, negative, and neutral regions. | Predicts sites for electrophilic and nucleophilic reactions. nanoient.orgresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugative interactions, and bond strength. | Studies donor-acceptor interactions and molecular stability. nanoient.org |

Ab initio (from first principles) calculations provide a highly accurate, though computationally intensive, method for studying molecular properties without reliance on experimental data. A key application is in conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For flexible molecules, including derivatives of Methyl 3-methoxypyrazine-2-carboxylate, different rotations around single bonds can lead to multiple conformers with distinct energy levels. For example, a computational study of 2-isobutyl-3-methoxypyrazine (B1223183) identified two stable conformations corresponding to energy minima, which are defined by the dihedral angle of the methoxy (B1213986) group. dur.ac.uk Ab initio methods can map the potential energy surface of a molecule to identify these minima (stable conformers) and the transition states that connect them. researchgate.net This allows for the calculation of rotational barriers and the determination of the most stable conformer. researchgate.net These calculations are vital for understanding which molecular shape is most likely to be present and biologically active.

Quantum chemical calculations yield a suite of electronic parameters that are powerful predictors of chemical reactivity. The HOMO and LUMO energies not only determine the energy gap but also indicate a molecule's ability to donate or accept electrons. nanoient.org The distribution and energy of these frontier orbitals can identify the most probable sites for electrophilic or nucleophilic attack. chemrxiv.org

Other important electronic parameters include the chemical potential (μ) and the electrophilicity index, which can be used to predict how a molecule's reactivity changes with different chemical substitutions. chemrxiv.org For instance, in a study on a halogen-substituted pyrazine-2-carboxamide, DFT calculations showed that halogen substitution led to a decrease in the electrophilicity index. chemrxiv.org Furthermore, tools like Fukui functions and Average Local Ionization Energy (ALIE) maps provide a more detailed analysis of reactive sites. chemrxiv.org Bond Dissociation Energy (BDE) calculations can predict the susceptibility of a molecule to processes like autoxidation. chemrxiv.org

Table 2: Electronic Parameters for Predicting Reactivity

| Parameter | Definition | Implication for Reactivity | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor (nucleophile). | nanoient.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor (electrophile). | nanoient.org |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Changes in μ upon substitution can indicate altered reactivity. | chemrxiv.org |

| Electrophilicity Index (ω) | Measures the energy stabilization when a system acquires additional electronic charge. | Quantifies the electrophilic nature of a molecule. | chemrxiv.org |

| Fukui Functions | Describes the change in electron density at a given point when the number of electrons changes. | Identifies the most susceptible sites for nucleophilic and electrophilic attack. | chemrxiv.org |

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is central to drug discovery for predicting the binding mode and affinity of a molecule to a receptor's active site. The process involves optimizing the ligand's geometry and then placing it into the binding site of a protein, whose structure is often obtained from a database like the Protein Data Bank (PDB). researchgate.net

Docking algorithms systematically search for the best fit, generating multiple possible binding poses. These poses are then scored based on functions that estimate the binding energy. researchgate.netrrpharmacology.ru For example, a molecular docking study of pyrazine-2-carboxylic acid derivatives against the Mycobacterium tuberculosis InhA protein used the Molegro Virtual Docker to identify the most likely binding interactions and calculated a "rerank score" to estimate binding strength. researchgate.net Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity. researchgate.net

Table 3: Example of Molecular Docking Application for Pyrazine Derivatives

| Compound Class | Protein Target | Software/Algorithm | Outcome |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA (PDB ID: 4DRE) | Molegro Virtual Docking (MVD) / MolDock SE | Prediction of binding poses and rerank scores to correlate with experimental activity. researchgate.net |

| Pyridazine-3-carboxamide derivatives | Glutamate receptors (mGluR5, NMDA, etc.) | AutoDockVina | Calculation of binding energies to predict affinity for different receptor subtypes. rrpharmacology.ru |

| Methylated quinoline (B57606) carboxylates | Hepatitis B Virus (HBV) replication | - | Identification of compounds as potential HBV inhibitors. mdpi.com |

Molecular docking provides a static snapshot of the ligand-protein interaction. However, both proteins and ligands are flexible and dynamic. Molecular Dynamics (MD) simulations address this by simulating the movements of atoms in the complex over time, typically on the nanosecond to microsecond scale.

MD simulations provide a deeper understanding of the conformational landscape of the ligand within the binding pocket and how the protein itself might change shape upon binding. nih.gov These simulations are crucial for refining binding affinity estimates by calculating the free energy of binding, which includes both enthalpic and entropic contributions. A study on the binding of pyrazine ligands to the major urinary protein found that while binding was driven by favorable enthalpy, it was opposed by unfavorable entropy changes in the protein backbone. nih.gov This detailed thermodynamic insight, which can reveal mechanisms like "conformational relays" where rigidity in one part of the protein is compensated by increased flexibility elsewhere, is only accessible through dynamic simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for this compound are not extensively documented in publicly available literature, the principles of these computational methods are widely applied to pyrazine derivatives to predict their biological activities and physicochemical properties. QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property.

For pyrazine derivatives, QSAR studies have been instrumental in predicting various biological activities. For instance, research on a series of imidazole-4,5- and pyrazine-2,3-dicarboxamides with anti-yellow fever activity utilized 2D descriptors to build a QSAR model. eurekaselect.com This model successfully identified that polarizabilities, electronegativities, and charges within the molecules were key determinants of their inhibitory activity, highlighting the importance of the heterocyclic ring system. eurekaselect.com Such an approach could theoretically be applied to this compound and its derivatives to predict their potential biological activities by correlating structural descriptors with observed effects.

On the property prediction front, QSPR models have been developed for pyrazine derivatives to forecast specific physical or chemical characteristics. A notable example is a 2D-QSPR study on 78 pyrazine-based molecules to predict their odor thresholds. ijournalse.org Using multiple linear regression (MLR) and descriptors calculated via Density Functional Theory (DFT), the study established a robust model for predicting the odor intensity of these compounds. ijournalse.org This demonstrates the potential for developing a QSPR model for this compound to predict properties like solubility, boiling point, or chromatographic retention times based on its molecular structure.

The development of a hypothetical QSAR/QSPR model for this compound would involve the following general steps:

Data Set Collection: A series of pyrazine derivatives with known biological activities or properties would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological, and thermodynamic) would be calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create a predictive model.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

A hypothetical data table for a QSPR study on pyrazine derivatives might look like the following:

| Compound | Experimental Property (logP) | Predicted Property (logP) | Descriptor 1 (Topological) | Descriptor 2 (Electronic) |

| Pyrazine Derivative A | 2.1 | 2.0 | 3.45 | -0.12 |

| Pyrazine Derivative B | 1.8 | 1.9 | 3.12 | -0.08 |

| Pyrazine Derivative C | 2.5 | 2.4 | 3.88 | -0.15 |

Predictive Computational Tools in Drug Discovery and Materials Science

Computational tools play a crucial role in modern drug discovery and materials science by predicting the behavior of molecules, thereby saving time and resources. For a compound like this compound, these tools can provide valuable insights into its potential as a therapeutic agent or as a component in advanced materials.

ADME Analysis for Biological Fate Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a critical step in drug development that predicts the pharmacokinetic properties of a compound. In silico ADME predictions for pyrazine derivatives have been performed in numerous studies to assess their drug-likeness.

For instance, a study on pyrazine-based novel molecules synthesized as potential therapeutic agents included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. doaj.org This analysis helped in identifying scaffolds with drug-like properties. doaj.org Similarly, another investigation of N-substituted rsc.orgupce.czresearchgate.nettriazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents involved computational analysis of their pharmacokinetic parameters. bohrium.comresearchgate.net

A typical in silico ADME prediction for this compound would involve calculating various physicochemical properties and using established models to predict its behavior in the body. A hypothetical ADME profile is presented below:

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good for oral absorption |

| LogP | 1-3 | Optimal for membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for absorption |

| Hydrogen Bond Acceptors | < 10 | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low/High | Predicts CNS penetration |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

Studies on pyrazine-chromene-3-carbohydrazide conjugates predicted that most of the designed compounds would be well-absorbed in the gastrointestinal tract but would not be able to cross the blood-brain barrier. dergipark.org.tr It was also predicted that several of these compounds could act as inhibitors of cytochrome P450 enzymes such as CYP1A2, CYP2C9, and CYP3A4. dergipark.org.tr

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of organic molecules. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability.

Research into pyrazine derivatives has shown that they can be designed to possess significant NLO properties. A study on donor-acceptor (D-A) type pyrazine derivatives demonstrated that their third-order NLO properties are highly dependent on their molecular structure. rsc.org By strategically introducing electron-donating (e.g., triphenylamine, methoxybenzene) and electron-accepting groups, the intramolecular charge transfer (ICT) can be enhanced, leading to a larger NLO response. rsc.org

Another study investigated the second-order NLO properties of Λ-shaped pyrazine derivatives containing cyano groups as acceptors and methoxy groups as donors. upce.cz DFT calculations were used to understand how the arrangement of these groups influences the hyperpolarizability. upce.cz The findings from these studies suggest that this compound, with its electron-donating methoxy group and electron-withdrawing methyl carboxylate group attached to the pyrazine core, could exhibit NLO properties.

A computational investigation of the NLO properties of this compound would typically involve calculating key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A hypothetical table of calculated NLO properties for a series of pyrazine derivatives is shown below:

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Pyrazine | 0.0 | 50.2 | 0.0 |

| 2-Methoxypyrazine | 1.5 | 65.8 | 150.3 |

| Methyl pyrazine-2-carboxylate | 2.8 | 72.1 | -50.7 |

| This compound | 3.5 | 85.4 | 250.9 |

These computational approaches provide a framework for the theoretical investigation of this compound, enabling the prediction of its potential biological activities, pharmacokinetic profile, and utility in materials science, thereby guiding future experimental work.

Biological Activities and Pharmacological Implications of Pyrazine Carboxylates

Antimicrobial Efficacy and Mechanisms of Action

The pyrazine (B50134) core is a key pharmacophore in the development of various antimicrobial agents. Derivatives of pyrazine have demonstrated efficacy against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity (In Vitro and In Vivo) against Pathogenic Strains

Derivatives of pyrazine-2-carboxylic acid have shown notable antibacterial activity. Studies on piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid have demonstrated their efficacy against pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net Similarly, pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial properties, with some compounds showing moderate activity against Mycobacterium tuberculosis. researchgate.net While direct in vitro and in vivo antibacterial data for Methyl 3-methoxypyrazine-2-carboxylate is not extensively documented in the available literature, the consistent antibacterial effects observed in its structural analogues underscore the potential of this chemical class. researchgate.netresearchgate.net The development of pyrazinamide-based coordination frameworks has also been shown to enhance antibacterial activity against E. coli and M. smegmatis. nih.gov

Antifungal and Antiviral Properties

The pharmacological profile of pyrazine derivatives extends to antifungal and antiviral activities. mdpi.com Certain pyrazine carboxamide derivatives have been screened for antifungal activity, demonstrating the potential of this scaffold in developing new fungicidal agents. researchgate.net

Of significant interest is the role of this compound as a key chemical intermediate in the synthesis of potent antiviral agents. google.comgoogle.com It is utilized in the creation of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical class of drugs used in the treatment of HIV. google.comgoogle.com This application highlights the importance of the this compound structure in generating molecules with high therapeutic value against viral pathogens. Furthermore, other pyrazine-based conjugates have been developed and tested for antiviral activity against SARS-CoV-2, with some showing promising efficacy and better selectivity than reference drugs. nih.gov

Enzyme Inhibition as a Proposed Mechanism (e.g., GlcN-6-P synthase)

One of the proposed mechanisms for the antibacterial action of pyrazine derivatives is the inhibition of essential microbial enzymes. researchgate.net Molecular docking studies on pyrazine-2-carboxylic acid derivatives have suggested that their antibacterial effect may be attributed to the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial drugs. The docking studies indicated a strong binding affinity between the pyrazine derivatives and the active site of GlcN-6-P synthase, predicting that the inhibition of this enzyme is a likely contributor to their antibacterial activity. researchgate.net

Anti-inflammatory and Antioxidant Modulations

Pyrazine derivatives have demonstrated significant potential in modulating inflammatory pathways and combating oxidative stress, which are underlying factors in many chronic diseases. nih.govresearchgate.netnih.gov Synthetic pyrazine N-acylhydrazone derivatives, for instance, have been evaluated in animal models and identified as promising analgesic and anti-inflammatory drug candidates. nih.gov One particular derivative was found to be active in a murine model of chronic inflammation, suggesting its potential for development as a new anti-inflammatory lead. nih.gov The anti-inflammatory properties of some agents may be linked to their ability to scavenge free radicals. nih.gov

Free Radical Scavenging Activity

Several pyrazine derivatives have been shown to possess potent free radical scavenging capabilities. researchgate.net The antioxidant potential of novel pyrazine-2-carboxylic acid derivatives linked with piperazines has been evaluated using standard assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net The results indicated that some of the synthesized compounds exhibited significant antioxidant activity, with one derivative showing the highest percentage of scavenging. researchgate.net This activity is crucial as free radicals are implicated in a wide range of pathological conditions, and compounds that can neutralize them are of great therapeutic interest. nih.gov

Anticancer and Antitumor Potential

The pyrazine scaffold is a cornerstone in the design of novel anticancer agents, with numerous derivatives showing potent cytotoxic activity against various human cancer cell lines. researchgate.netnih.govscispace.com The modification of pyrazinoic acid, for example, has been explored to shift its activity from antibacterial to anticancer. scispace.com These derivatives have been shown to induce apoptosis and alter DNA methylation in cancer cells. researchgate.netscispace.com

Detailed research into pyrazinoic acid derivatives has identified compounds with significant cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds demonstrated IC₅₀ values of 6.11 µM, 10.64 µM, and 14.92 µM against these cell lines, respectively, and exhibited a favorable selectivity index when tested against a non-tumoral lung cell line. scispace.com The mechanism of action for this compound was linked to the induction of apoptosis and the ability to cause DNA cleavage. scispace.com Other studies have focused on pyrazine derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell proliferation, with some intermediates showing a significant reduction in the viability of various cancer cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives (IC₅₀ in µM) This table displays data for various pyrazine derivatives to illustrate the general anticancer potential of this chemical class. Data for this compound is not specifically available.

Table of Mentioned Compounds

Cytotoxicity and Cell Viability Studies against Cancer Cell Lines

Derivatives of pyrazine carboxylates have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research into novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which share a similar structural backbone with this compound, has provided significant data in this area. nih.govipb.pt

The antitumor potential of these compounds was assessed using the sulforhodamine B (SRB) assay across four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460). nih.gov Several of these synthesized pyrazine carboxylates exhibited promising cytotoxic activity, with some showing selectivity towards specific cancer cell lines. nih.govipb.pt

Notably, methoxylated derivatives demonstrated significant growth inhibitory (GI₅₀) values. For instance, a compound with a 3,5-dimethoxyphenyl group (compound 2g in the study) showed the most potent and selective activity against the AGS cell line, with a GI₅₀ value of 7.8 µM. nih.govipb.pt The study also highlighted that these compounds did not show significant toxicity against the non-tumor Vero cell line derived from African green monkey kidney, suggesting a degree of selectivity for cancer cells. nih.gov

Other studies on different pyrazine-containing structures, such as pyrazolo[4,3-e] acs.orgnih.govnih.govtriazines and curcumin-pyrazine hybrids, have also confirmed the broad anticancer potential of the pyrazine scaffold. nih.govjcsp.org.pk For example, certain pyrazolo[4,3-e] acs.orgnih.govnih.govtriazine derivatives displayed significant cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), lung (H460), and colorectal (Colo205) cancer cell lines. jcsp.org.pkresearchgate.net

Table 1: Cytotoxicity (GI₅₀, µM) of Selected Methoxylated Thieno[2,3-b]pyrazine-6-carboxylates

| Compound | AGS | CaCo-2 | MCF-7 | NCI-H460 | Vero (Non-Tumor) |

|---|---|---|---|---|---|

| 2b (2-OMe) | 10 | >150 | >150 | 108 | 108 |

| 2f (3,4-diOMe) | 11 | 10 | 115 | 107 | 100 |

| 2g (3,5-diOMe) | 7.8 | 120 | 136 | 128 | 144 |

Data sourced from studies on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.govipb.pt

Investigations into Cell Cycle Regulation and Apoptosis Induction

To understand the mechanisms underlying the cytotoxic effects of pyrazine carboxylates, researchers have investigated their impact on cell cycle progression and the induction of apoptosis (programmed cell death).

Studies on methoxylated thieno[2,3-b]pyrazine-6-carboxylates were extended to analyze their effects on the AGS gastric adenocarcinoma cell line. nih.govipb.pt Using flow cytometry, the cell cycle profile of AGS cells was examined after treatment with these compounds at their respective GI₅₀ concentrations. ipb.pt The results indicated that the most active compound (2g) led to an atypical distribution in the cell cycle profile, which was attributed to a large number of dead cells. nih.govipb.pt

Further investigation into the mode of cell death was conducted using FITC Annexin V staining, a method to detect cells undergoing apoptosis. ipb.pt While it was expected that the compounds would induce a high rate of apoptosis given their cytotoxicity, the findings suggested otherwise. ipb.pt Even for the most potent compound, the observed cell death was not primarily apoptotic. nih.govipb.pt This important finding suggests that the cytotoxicity of these pyrazine carboxylates against the AGS cell line may involve alternative cell death mechanisms, such as necrosis or autophagy. ipb.pt

In contrast, studies on other heterocyclic compounds have shown clearer induction of apoptosis. For example, certain benzofuran (B130515) derivatives have been found to induce late apoptosis or necrosis in A549 and HepG2 cancer cells and cause cell cycle arrest at the G2/M or S phases. mdpi.com This highlights the diversity of mechanisms through which different heterocyclic scaffolds can exert their anticancer effects.

Other Significant Pharmacological Activities

Beyond their anticancer properties, pyrazine carboxylate derivatives have been explored for a range of other pharmacological applications.

Antiparasitic and Antidiabetic Activities

The pyrazine nucleus is a versatile scaffold that has been incorporated into molecules with diverse therapeutic activities. Reviews of natural product-pyrazine hybrids indicate that these compounds exhibit a wide spectrum of biological effects, including antiparasitic activity. mdpi.com

In the realm of metabolic diseases, pyrazine derivatives have shown potential as antidiabetic agents. A study focused on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, synthesized via Suzuki cross-coupling, evaluated their α-amylase inhibitory activity. mdpi.com The α-amylase inhibition test is a standard method for screening potential antidiabetic drugs. Several of the synthesized carboxylate and carbohydrazide (B1668358) derivatives exhibited excellent inhibitory activity, with IC₅₀ values in the low micromolar range, comparable or even superior to the standard drug, acarbose. mdpi.com The study suggested that the nitrogen donor atoms in the hydrazide functional group could directly interact with the active sites of the α-amylase enzyme, contributing to the observed inhibition. mdpi.com

Diuretic Effects

One of the earliest and most well-documented pharmacological activities of pyrazine derivatives is their diuretic effect. acs.orgacs.org Amiloride (B1667095), a pyrazinecarboxamide derivative, is a well-known potassium-sparing diuretic. researchgate.net Extensive structure-activity relationship studies have been conducted on amiloride analogs to understand the structural requirements for their diuretic action. acs.orgacs.org These studies have explored modifications to the pyrazine ring, demonstrating that the N-amidino-3-aminopyrazinecarboxamide structure is crucial for its activity in blocking epithelial sodium channels, which is the basis for its diuretic effect. acs.orgacs.org

Tyrosinase Inhibitory Kinetics and Melanogenesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents to treat hyperpigmentation disorders and for use in cosmetics. nih.govrsc.org Various classes of compounds, including those with pyrazine-related heterocyclic structures, have been investigated as tyrosinase inhibitors.

The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. Kinetic studies of tyrosinase inhibitors are crucial to understanding their mode of action. For instance, some inhibitors demonstrate competitive inhibition, binding to the same site as the substrate (L-DOPA), while others may show mixed or non-competitive inhibition.

A compound named Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP) has been shown to suppress melanogenesis. Its mechanism involves the downregulation of melanogenic enzymes like tyrosinase, TRP-1, and TRP-2, not by inhibiting their transcription but by promoting the proteasomal degradation of the microphthalmia-associated transcription factor (MITF). This action is mediated through the ERK signaling pathway.

Effects on Neural Function and Neurovascular Protection

The neuroprotective potential of pyrazine derivatives is an emerging area of research. Certain pyrazine-containing hybrids have demonstrated neuroprotective effects in cellular models. For example, some derivatives have shown the ability to protect against hydrogen peroxide (H₂O₂)-induced cell death in PC12 cells, a cell line commonly used in neuroscience research. mdpi.com Similarly, some benzofuran-2-carboxamide (B1298429) derivatives have exhibited neuroprotective and antioxidant activity against toxicity induced by N-methyl-D-aspartic acid (NMDA) receptor activation. mdpi.com These findings suggest that the pyrazine scaffold could be a valuable starting point for the development of novel agents for neurodegenerative diseases.

Biosynthesis, Natural Occurrence, and Environmental Fate

Endogenous Formation and Natural Occurrence of Pyrazines

Pyrazines are synthesized by a wide array of organisms, including microorganisms, plants, and animals, where they serve diverse ecological and physiological functions. nih.govnih.govadv-bio.com

Microorganisms, particularly bacteria and fungi, are significant producers of pyrazines. nih.govresearchgate.net Several bacterial species, including those from the genera Pseudomonas, Bacillus, and Corynebacterium, are known to synthesize pyrazines. researchgate.netresearchgate.netoup.com For instance, Pseudomonas perolens is noted for its ability to produce 2-methoxy-3-isopropylpyrazine. acs.orgup.ac.za Similarly, strains of Bacillus subtilis isolated from fermented soybeans can produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (2,5-DMP) and tetramethylpyrazine (TMP). mdpi.comnih.gov The biosynthesis in these microorganisms often correlates with amino acid metabolism. researchgate.net For example, the production of pyrazines in Pseudomonas perolens is linked to the availability of valine and glycine. researchgate.net Fungi, especially from the genera Aspergillus and Penicillium, are also capable of synthesizing these compounds. up.ac.za

Table 1: Examples of Pyrazine-Producing Microorganisms

| Microorganism | Produced Pyrazine(s) | Precursor(s)/Stimulants | Reference(s) |

|---|---|---|---|

| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Valine, Glycine | acs.orgresearchgate.net |

| Bacillus subtilis | 2,5-Dimethylpyrazine, Tetramethylpyrazine | L-threonine | mdpi.comnih.gov |

| Paenibacillus polymyxa | 2,5-Diisopropylpyrazine | Valine | oup.com |

| Corynebacterium glutamicum | Various alkylpyrazines | Not specified | mdpi.comnih.gov |

| Aspergillus spp. | Aspergillic acid | Isoleucine, Leucine | researchgate.net |

In the plant kingdom, pyrazines are key aroma compounds that contribute to the characteristic scent of many vegetables. nih.govresearchgate.netadv-bio.com Notably, 3-alkyl-2-methoxypyrazines (MPs) are responsible for the "green" or "vegetative" aromas in foods like bell peppers (Capsicum annuum), asparagus, and coffee beans. adv-bio.comwikipedia.org For example, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) is the compound that gives bell peppers their distinctive smell. wikipedia.org Plants produce these compounds as a defense mechanism, deterring herbivores from consuming unripe fruit. adv-bio.com

In animals, pyrazines function as vital semiochemicals, particularly as pheromones. mdpi.comnih.gov Insects, for instance, utilize pyrazines for alarm signaling and mate recognition. mdpi.comadv-bio.com Leafcutter ants release pyrazines as an alarm pheromone to warn the colony of danger. adv-bio.com The fire ant, Solenopsis invicta, uses 2-ethyl-3,6-dimethylpyrazine as a component of its alarm pheromone. nih.gov Furthermore, some orchids have evolved to produce pyrazines that mimic the sex pheromones of their specific wasp pollinators, a strategy known as sexual deception. anu.edu.au In mammals, pyrazines found in urine can act as kairomones, with scents from predators like wolves inducing avoidance behaviors in prey species such as deer. nih.gov

Table 2: Examples of Pyrazines in Plants and Animals

| Organism | Pyrazine (B50134) Compound | Function | Reference(s) |

|---|---|---|---|

| Bell Pepper (Capsicum annuum) | 2-Isobutyl-3-methoxypyrazine (IBMP) | Aroma compound | wikipedia.org |

| Fire Ant (Solenopsis invicta) | 2-Ethyl-3,6-dimethylpyrazine | Alarm pheromone | nih.gov |

| Leafcutter Ant | Alkylpyrazines | Alarm pheromone | mdpi.comadv-bio.com |

| Drakaea glyptodon (Orchid) | Alkylpyrazines, Hydroxymethyl pyrazine | Pollinator attraction (sexual deception) | anu.edu.au |

| Wolf | Pyrazine analogs in urine | Kairomone (induces fear in prey) | nih.gov |

The biosynthesis of the pyrazine ring fundamentally relies on amino acids as the nitrogen source. researchgate.netrsc.org Different amino acids serve as precursors for various substituted pyrazines. mdpi.comnih.gov For instance, the biosynthesis of 2-methoxy-3-isobutylpyrazine (IBMP) in plants has been shown to involve L-leucine and L-serine. nih.gov In microorganisms, there is a strong correlation between the availability of certain amino acids and the type of pyrazine produced. researchgate.net

Studies have demonstrated that:

Leucine, Isoleucine, and Valine are considered primary precursors for the corresponding 3-alkyl-2-methoxypyrazines (IBMP, SBMP, and IPMP, respectively). researchgate.netresearchgate.net

Threonine is a key precursor for the formation of 2,5-dimethylpyrazine and trimethylpyrazine. mdpi.comnih.govnih.gov

Serine can lead to the formation of unsubstituted pyrazine, methylpyrazine, and ethylpyrazine. mdpi.comnih.govnih.gov

The dimerization of α-amino aldehydes derived from amino acids is a proposed biosynthetic route to 2,5-disubstituted pyrazines. rsc.org

Formation Mechanisms in Food and Industrial Processes

The Maillard reaction is a primary pathway for the formation of pyrazines in thermally processed foods, such as roasted, baked, or fried products. perfumerflavorist.comnih.govresearchgate.net This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. nih.govperfumerflavorist.com

The general mechanism involves several key stages:

Condensation: An amino group from an amino acid reacts with a carbonyl group of a reducing sugar to form an N-substituted glycosylamine, which then rearranges to an Amadori compound. acs.org

Degradation: The Amadori compound undergoes degradation to form various reactive intermediates, including dicarbonyl compounds. acs.org

Strecker Degradation: Amino acids react with these dicarbonyl compounds, leading to the formation of α-aminoketones. nih.gov

Condensation and Oxidation: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable aromatic pyrazine. nih.gov

The type of amino acid involved significantly influences the type of pyrazine formed. perfumerflavorist.com For example, lysine-containing peptides have been shown to be effective precursors for pyrazine formation. nih.govresearchgate.net The reaction conditions, such as temperature and time, also dramatically affect the variety and quantity of pyrazines produced. nih.govresearchgate.netacs.org Higher temperatures (e.g., 120 °C) generally favor the formation of pyrazines over other Maillard reaction products like furans. researchgate.netacs.org

While many pyrazines are formed through thermal reactions, the biosynthesis of specific pyrazines, particularly methoxypyrazines in plants, is enzymatically regulated. nih.govresearchgate.net The final and crucial step in the formation of 3-alkyl-2-methoxypyrazines is the methylation of a hydroxypyrazine precursor. nih.govresearchgate.net

This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . nih.govnih.gov These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of the pyrazine ring. nih.gov

In grapevine (Vitis vinifera), specific OMTs have been identified and characterized for their role in methoxypyrazine biosynthesis. nih.gov Research has shown that VvOMT3 is a particularly efficient enzyme for the methylation of 3-alkyl-2-hydroxypyrazine precursors, leading to the formation of aroma-active methoxypyrazines. nih.gov The expression of genes encoding these OMTs can be a key regulatory point in controlling the levels of methoxypyrazines in grapes and, consequently, in wine. researchgate.netnih.gov

Biodegradation and Environmental Transformation Pathways

The environmental fate of pyrazine compounds, including Methyl 3-methoxypyrazine-2-carboxylate, is significantly influenced by biotic and abiotic degradation processes. These pathways determine the persistence and transformation of these compounds in various environmental matrices.

Microbial Degradation of Pyrazines in Various Environments (e.g., wastewater, cow dung)

Microorganisms play a crucial role in the natural attenuation of pyrazine compounds. Bacteria capable of utilizing pyrazines as a source of carbon and nitrogen have been isolated from diverse environments such as wastewater and cow dung. nih.govresearchgate.net A study focusing on environments in Southwest Nigeria identified significant populations of pyrazine-degrading microbes. researchgate.net The mean count of these microbes was approximately 1.1×10⁶ colony-forming units per milliliter (cfu/ml) in wastewater and 9.7×10⁵ cfu/ml in cow dung. researchgate.net

In this particular study, a bacterial consortium demonstrated effective mineralization of pyrazine. researchgate.net Starting with an initial concentration of 15 mg/L, the pyrazine was reduced to a residual amount of 0.175 mg/L over a 21-day incubation period. researchgate.net The research identified several bacterial genera responsible for this degradation, highlighting their metabolic versatility. researchgate.net These findings underscore the potential for bioremediation of pyrazine-contaminated sites using indigenous microbial populations.

Table 1: Microbial Degradation of Pyrazines in Environmental Samples

| Environment | Pyrazine-Degrader Count (cfu/ml) | Key Bacterial Genera Identified | Degradation Example |

|---|---|---|---|

| Wastewater | 1.1 x 10⁶ | Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., Staphylococcus sp. researchgate.net | Reduction from 15 mg/L to 0.175 mg/L in 21 days using Pyrazine-2-carboxamide as a model compound. researchgate.net |

| Cow Dung | 9.7 x 10⁵ |

Identification of Key Metabolic Intermediates and Ring Cleavage Mechanisms

The complete biodegradation of pyrazines involves the enzymatic breakdown of the stable aromatic ring. While the precise mechanisms of ring cleavage are not yet fully understood for many pyrazine derivatives, research has identified initial metabolic steps and key intermediates. nih.govresearchgate.netproquest.com For many substituted pyrazines, the initial attack by bacteria involves oxidation of side-chains and hydroxylation of the pyrazine ring. nih.govresearchgate.netinchem.org In animal metabolism, which can offer clues to microbial pathways, alkylpyrazines are often metabolized via side-chain oxidation to form corresponding pyrazine-2-carboxylic acid derivatives before excretion. inchem.orgnih.gov

A significant breakthrough in understanding pyrazine degradation comes from a study on Stenotrophomonas sp. strain HCU1, which was isolated for its ability to grow on pyrazine-2-carboxylate (B1225951). nih.gov This bacterium employs a reductive degradation pathway. nih.gov The initial step involves the reduction of the pyrazine ring to form 1,2,5,6-tetrahydropyrazine-2-carboxylate. nih.gov Subsequently, the ring is cleaved, yielding the acyclic product 2-amino-2-hydroxy-3-(methylamino) propanoic acid. nih.gov This discovery provides a concrete example of a microbial pyrazine ring cleavage mechanism. nih.gov However, it is acknowledged that different pyrazines may be degraded via different pathways, and much still remains to be investigated. nih.gov

Table 2: Identified Metabolic Intermediates in Pyrazine Degradation

| Original Compound | Microorganism/System | Identified Intermediate(s) | Pathway Type |

|---|---|---|---|

| Pyrazine-2-carboxylate | Stenotrophomonas sp. HCU1 | 1,2,5,6-tetrahydropyrazine-2-carboxylate; 2-amino-2-hydroxy-3-(methylamino) propanoic acid nih.gov | Reductive Degradation / Ring Cleavage nih.gov |

| Alkylpyrazines (e.g., 2-methylpyrazine) | Animal models / Bacteria | Pyrazine-2-carboxylic acid derivatives; Pyrazinemethanols inchem.orgnih.gov | Oxidative (Side-chain oxidation) inchem.orgnih.gov |

| General Pyrazines | Various Bacteria | Hydroxylated pyrazines nih.govresearchgate.net | Oxidative (Hydroxylation) nih.govresearchgate.net |

Factors Influencing Biodegradation Efficiency (e.g., nutrient availability)

The efficiency of microbial degradation of pyrazines is dependent on various environmental factors. Nutrient availability is a primary determinant of microbial activity and, consequently, degradation rates. researchgate.net The presence of readily available carbon and nitrogen sources can influence whether microorganisms utilize more complex molecules like pyrazines. researchgate.net For instance, studies have observed that a low concentration of organic carbon in wastewater can encourage microbial consortia to utilize pyrazine compounds as an alternative source of essential elements. researchgate.net

Thermal and Oxidative Degradation in Specific Matrices (e.g., e-cigarettes)

Beyond biodegradation, pyrazines are subject to transformation through thermal and oxidative processes, particularly in specific matrices like e-cigarette liquids, where they are frequently used as flavoring additives. nih.govnih.gov Research shows that when e-liquids containing pyrazines are vaped, a substantial portion of these compounds is transferred from the liquid to the aerosol phase. nih.govnih.govtandfonline.com One study quantified this transfer efficiency into the particle phase at approximately 46%. nih.govnih.gov

The stability of pyrazines under the high temperatures of vaping is a key area of investigation. While the main components of e-liquids, propylene (B89431) glycol and vegetable glycerin, are known to undergo thermal degradation to form toxicants, the fate of pyrazine additives is more complex. researchgate.netescholarship.org A study using thermogravimetric analysis (TGA) on acetylpyrazine (B1664038) found that it evaporated completely between 80°C and 130°C without detectable thermal decomposition under those specific laboratory conditions. nih.gov However, the higher and more variable temperatures achieved by e-cigarette heating coils could potentially lead to degradation. researchgate.net

Oxidative degradation is another relevant pathway, especially during storage. The exposure of pyrazines in certain matrices to light and oxygen can lead to quality deterioration. researchgate.net For example, in edible oils, illumination is a primary driver of oxidation, which can degrade flavor compounds like pyrazines and lead to the formation of compounds with rancid off-flavors. researchgate.net

Table 3: Fate of Pyrazines in E-Cigarette Vaping

| Pyrazine Derivative Studied | Finding | Reference |

|---|---|---|

| General Pyrazine Derivatives | Commonly used as flavor additives in commercial e-liquids. | nih.govnih.gov |

| Six specific pyrazine derivatives | Transfer efficiency from liquid to aerosol particle phase is approximately 46%. | nih.govnih.gov |

| Acetylpyrazine | Evaporated completely by 130°C in TGA with no decomposition products detected under test conditions. | nih.gov |

Compound Index

Advanced Research Applications and Future Directions for Methyl 3 Methoxypyrazine 2 Carboxylate

Applications in Food Science and Flavor Chemistry

Methoxypyrazines are powerful aroma compounds that significantly influence the sensory profile of numerous foods and beverages due to their potent odors and extremely low detection thresholds, often at the nanogram-per-liter level. Current time information in CN.ucdavis.eduwikipedia.org

The presence and concentration of various pyrazine (B50134) derivatives are critical in defining the characteristic aroma profiles of many fermented products.

Chinese Liquor: In the complex aroma matrix of Chinese liquor, pyrazine compounds are key contributors. Sensory analysis has linked pyrazines such as trimethyl pyrazine with the characteristic "sauce," "fruity," and "caramel" aromas of sauce-aroma type liquors. researchgate.net While not the specific subject of this article, the formation of various pyrazines during the high-temperature fermentation process is fundamental to the spirit's final character. researchgate.netdur.ac.uk

Coffee: Several methoxypyrazines are recognized as important constituents of coffee's aroma. 3-isopropyl-2-methoxypyrazine (IPMP) contributes "roasty" and "earthy" notes, while 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) imparts an "earthy" aroma. coffeeresearch.orgcoffeeresearch.org However, high concentrations of these compounds, particularly 3-isopropyl-2-methoxypyrazine and 3-sec-butyl-2-methoxypyrazine (SBMP), have been associated with a significant off-flavor in green coffee beans known as the "potato taste defect" (PTD). nih.gov The concentration of these compounds can vary depending on the coffee's geographical origin. nih.gov